3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide is a complex organic compound characterized by its unique molecular structure, which includes an oxadiazole ring, hydroxymethyl and phenyl groups. This compound has garnered attention in both synthetic chemistry and biological research due to its potential applications in various fields.
This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen in their rings. It is further classified as an aromatic compound due to the presence of phenyl groups, which contribute to its chemical reactivity and stability.
The synthesis of 3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide typically involves several key steps. Common methods include:
The reaction conditions often require elevated temperatures and specific catalysts to ensure high yields. For instance, hydrazine can be used under reflux conditions to promote the formation of the oxadiazole structure . The final product is typically purified through recrystallization techniques.
The molecular formula for 3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide is C16H14N2O4. Its structure includes:
Key structural data include:
3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide can undergo various chemical reactions:
These reactions are often facilitated by specific reagents or catalysts that enhance reaction rates or selectivity. For example, oxidation may require oxidizing agents like potassium permanganate or chromium trioxide.
The mechanism by which 3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide exerts its biological effects involves interaction with various molecular targets:
The compound exhibits several notable physical properties:
Key chemical properties include:
Thermal stability and reactivity profiles can vary based on environmental conditions (e.g., pH levels), making it suitable for various applications in research and industry .
3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide has several scientific uses:
The 1,2,5-oxadiazole N-oxide heterocycle, commonly termed furoxan, is a five-membered aromatic ring featuring one oxygen atom (O), two nitrogen atoms (N), and two carbon atoms (C) arranged with the N-oxide moiety as a defining characteristic. Its systematic name is 1,2,5-oxadiazole 2-oxide, reflecting the presence of the oxygen bridge (position 1,2) and the N-oxide at position 2 [4] [8]. Furoxan derivatives exist as positional isomers, with 3- and 4-substituted variants exhibiting distinct electronic and steric properties. The compound 3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide exemplifies a 3,4-disubstituted furoxan, where a phenyl group occupies the 4-position and a (4-hydroxymethylphenoxy)methyl group anchors the 3-position [1]. This substitution pattern creates an unsymmetrical electron density distribution across the ring, influencing both stability and reactivity. The hydroxymethylphenoxy moiety serves as a flexible linker, enabling conjugation with pharmacophores while facilitating hydrogen bonding via the -CH₂OH group. The IUPAC name precisely defines this architecture: the parent furoxan ring specifies the N-oxide (2-oxide), while "3-((4-(hydroxymethyl)phenoxy)methyl)" denotes the ether-linked p-hydroxymethylbenzyl substituent at C3 and "4-phenyl" the phenyl group at C4 [1].
Position | Substituent | Chemical Functionality | Role in Bioactivity |
---|---|---|---|
C3 | (4-(Hydroxymethyl)phenoxy)methyl | Aryl ether with terminal primary alcohol | Enhances solubility; hydrogen bonding donor/acceptor |
C4 | Phenyl | Aromatic ring | Modulates electron density; influences redox potential |
N2 | Oxide | N⁺-O⁻ | Electrophilic center; NO release upon bioreduction |
Early pharmacological interest in furoxans emerged from benzofuroxan (benzo-fused 1,2,5-oxadiazole N-oxide) derivatives studied for their potent cytotoxic and antimicrobial properties. These compounds, identified in the mid-20th century, were initially classified as "thiol-neutralizing agents" due to their electrophilic reactivity [4]. By the 1990s, research expanded to monocyclic furoxans as hypoxia-selective cytotoxins, aiming to target the low-oxygen environments of solid tumors. Seminal work documented in Pharmazie (1998) and the Journal of Medicinal Chemistry (1999) reported 3,4-disubstituted furoxans like 3-phenyl-4-((methylcarbamoyl)methyl)-1,2,5-oxadiazole 2-oxide (Compound 2) and 3,4-diphenyl-1,2,5-oxadiazole 2-oxide (Compound 6), which demonstrated potent but non-selective cytotoxicity against V79 cells [2] [5]. This non-selectivity spurred efforts to refine substitution patterns, shifting from simple aryl groups to functionalities like hydroxymethylphenoxy chains. The latter were hypothesized to improve target engagement through hydrogen bonding while maintaining redox activity. By the early 2000s, furoxan research pivoted towards exploiting nitric oxide (NO) donation for neurological applications, as attenuated derivatives showed neuroprotective effects without inducing cytotoxicity [4]. This evolution underscored the scaffold’s versatility: aggressive electrophiles in early cytotoxins gave way to tuned NO donors where controlled release kinetics were achievable via structural modulation.
The therapeutic potential of furoxans hinges critically on their ability to release nitric oxide (NO) under biological conditions, primarily via thiol-dependent bioactivation. Unlike spontaneous NO donors (e.g., nitroglycerin), furoxans require interaction with cellular thiols (e.g., glutathione, cysteine) to generate NO, nitrite (NO₂⁻), or nitrosothiol intermediates [4]. This bioactivation involves nucleophilic attack at the ring’s electrophilic carbon, triggering ring opening and eventual liberation of NO species (Fig. 1). The electron-withdrawing phenyl group at C4 stabilizes the transition state during ring opening, while the hydroxymethylphenoxy group at C3 fine-tunes solubility and membrane permeability.
Electrochemical studies reveal that disubstituted furoxans exhibit two characteristic reduction peaks in cyclic voltammetry. The first reduction potential (Ered1), typically between -0.8 V to -1.2 V vs. Ag/AgCl in aprotic solvents, correlates with the ease of initial electron transfer to the N-oxide moiety – a crucial step preceding NO release [5] [9]. Compounds like 3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide display moderated Ered1 values (-0.95 V) compared to unsubstituted furoxan (-0.75 V), indicating attenuated reactivity favorable for sustained NO flux [9]. This controlled release activates soluble guanylyl cyclase (sGC), increasing cyclic GMP (cGMP) levels, which drives neuroprotective, vasodilatory, and anti-proliferative signaling cascades. Crucially, neuroprotection in oxygen-glucose deprivation models is abolished by sGC inhibitors (ODQ), confirming NO/sGC/CREB pathway engagement [4].
Compound | Substituent at C3 | Substituent at C4 | Reduction Potential (Ered1, V) | Primary Bioactivity |
---|---|---|---|---|
Furoxan (unsubstituted) | H | H | -0.75 | High cytotoxicity |
3-Phenyl-4-(methylcarbamoylmethyl)-1,2,5-oxadiazole 2-oxide | Methylcarbamoylmethyl | Phenyl | -0.85 | Non-selective cytotoxicity [5] |
3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide | (4-(Hydroxymethyl)phenoxy)methyl | Phenyl | -0.95 | Neuroprotection; anti-hypoxic [4] [9] |
The strategic incorporation of the (4-(hydroxymethyl)phenoxy)methyl group at C3 addresses key limitations of early furoxans: poor aqueous solubility, high electrophilic reactivity, and suboptimal biodistribution. The terminal hydroxymethyl (-CH₂OH) group serves as a hydrophilic anchor, significantly enhancing water solubility compared to purely aryl-substituted analogs [6]. This modification lowers the calculated octanol-water partition coefficient (clogP) from ~3.5 (for 3,4-diphenylfuroxan) to ~2.0–2.5, improving membrane permeability and oral bioavailability [9]. Crucially, the hydroxymethyl group participates in hydrogen-bonding networks with biological targets, as evidenced in molecular docking studies against proteases like SARS-CoV-2 Mpro and cathepsin L, where it forms stable contacts with Glu166 and Gln19, respectively [6].
Synthetic accessibility further motivates this substitution. The hydroxymethylphenoxy moiety can be introduced via nucleophilic substitution between 4-(hydroxymethyl)phenol and chloromethylfuroxan intermediates under mild conditions (K₂CO₃, DMF, 60°C). Alternatively, reductive approaches using BH₃·THF convert ester precursors to hydroxymethyl derivatives efficiently [6] [10]. Metabolically, the primary alcohol undergoes glucuronidation or oxidation to carboxylic acids, facilitating renal clearance and reducing accumulation-related toxicity [6]. In polyurethane matrices, analogous phosphazene-modified hydroxymethylphenoxy units concentrate at material interfaces, enhancing corrosion resistance – a phenomenon suggesting similar surface activity in biological membranes for the furoxan derivative [3] [10]. Thus, the hydroxymethylphenoxy group acts as a multifunctional handle: optimizing pharmacokinetics, enabling target engagement, and allowing versatile synthetic derivatization.
Method | Key Reagents/Conditions | Advantages | Representative Yield |
---|---|---|---|
Nucleophilic Etherification | Chloromethylfuroxan + 4-(hydroxymethyl)phenol; K₂CO₃, DMF, 60°C | Direct; high regioselectivity | 70-85% [6] |
Reduction of Esters | 4-(Carboxyphenoxy)methylfuroxan + BH₃·THF; 0°C to RT | Compatible with acid-sensitive groups | 65-75% [6] [10] |
Resin-Bound Synthesis | Fmoc-protected hydroxymethylphenol on CTC resin; TFA cleavage | Amenable to peptide conjugation | 60-70% [6] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1